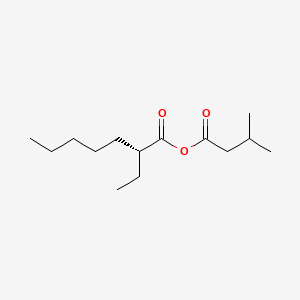
3-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 64070 typically involves the reaction of 4-aminothiophenol with 2-chloro-1,3,4-thiadiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of NSC 64070 can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 64070 undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
NSC 64070 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of NSC 64070 involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and the aminophenylthio group allow the compound to bind to these targets and modulate their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: A simpler analog without the aminophenylthio group.
2-Amino-1,3,4-thiadiazole: Lacks the substituted phenyl group.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amino group.
Uniqueness
NSC 64070 is unique due to the presence of both the aminophenylthio group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
7251-57-2 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
3-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C13H16N2O3S/c1-9-11-4-2-3-5-12(11)14-13(15(9)18)8-19-7-10(17)6-16/h2-5,10,16-17H,6-8H2,1H3 |
Clé InChI |
LKIPXLLNVPGCAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CSCC(CO)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


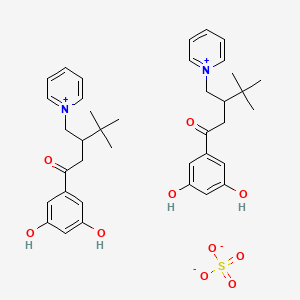


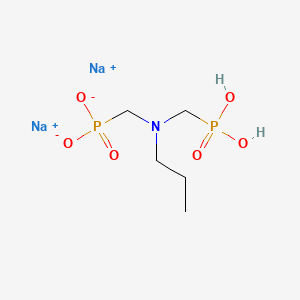
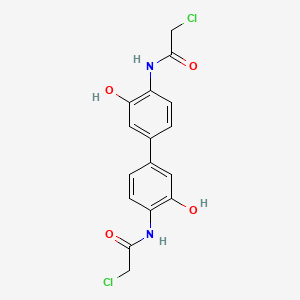
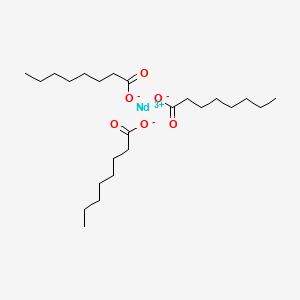
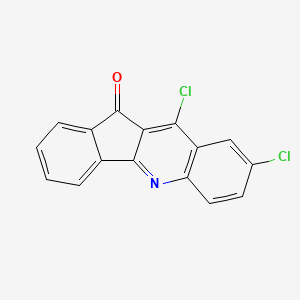
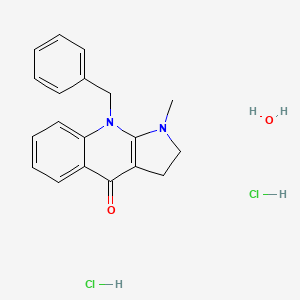
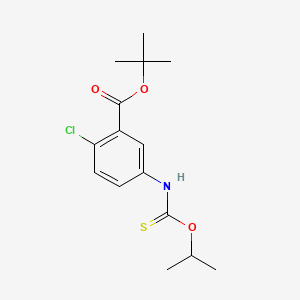
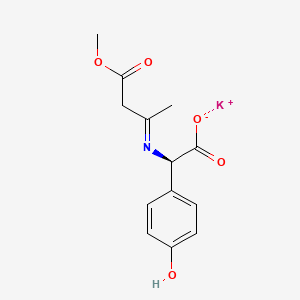
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


